Advicor

Dyslipidemia LDL Cholesterol Simvastatin

Advicor (CAS 365453-26-5) is a fixed-dose combination of extended-release niacin and lovastatin. Unlike standalone statins or niacin preparations, this dual-mechanism agent simultaneously inhibits cholesterol synthesis via HMG-CoA reductase while modulating hepatic apolipoprotein production to address a broader atherogenic lipid profile, including HDL cholesterol and lipoprotein(a).

Molecular Formula C30H41NO7
Molecular Weight 527.6 g/mol
CAS No. 365453-26-5
Cat. No. B1219308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdvicor
CAS365453-26-5
SynonymsAdvicor
lovastatin-niacin combination
Molecular FormulaC30H41NO7
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O
InChIInChI=1S/C24H36O5.C6H5NO2/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19;8-6(9)5-2-1-3-7-4-5/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3;1-4H,(H,8,9)/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1
InChIKeyYVPOVOVZCOOSBQ-AXHZAXLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Advicor (Niacin ER/Lovastatin): Procurement & Differentiation Synopsis for Dyslipidemia Therapy


Advicor (CAS 365453-26-5) is a fixed-dose combination of extended-release niacin and lovastatin [1]. Unlike standalone statins or niacin preparations, this dual-mechanism agent simultaneously inhibits cholesterol synthesis via HMG-CoA reductase while modulating hepatic apolipoprotein production to address a broader atherogenic lipid profile, including HDL cholesterol and lipoprotein(a) [2].

Why Advicor Cannot Be Directly Substituted by In-Class Monotherapies or Other Combinations


Substituting Advicor with a statin or niacin monotherapy is pharmacodynamically inadequate because the fixed combination uniquely integrates two complementary mechanisms. While statins primarily reduce LDL cholesterol, they have limited effect on raising HDL cholesterol or lowering lipoprotein(a) [1]. Conversely, niacin monotherapy effectively raises HDL cholesterol but has a limited impact on LDL cholesterol reduction at tolerable doses. The specific ratio in Advicor also ensures a predictable pharmacokinetic profile that is not guaranteed by the simultaneous ingestion of separate generic components, impacting the consistency of the lipid-altering effect [2].

Advicor Head-to-Head Evidence: Quantified Advantages over Atorvastatin, Simvastatin, and Monotherapies


Superior LDL Cholesterol Lowering Versus Simvastatin at Comparable Starting Doses

In the ADVOCATE trial, the niacin ER/lovastatin fixed-dose combination (Advicor) provided a statistically significant improvement in LDL cholesterol reduction compared to simvastatin. After 12 weeks, Advicor achieved a greater mean reduction in LDL cholesterol than the standard starting dose of simvastatin [1].

Dyslipidemia LDL Cholesterol Simvastatin

Greater High-Density Lipoprotein (HDL) Elevation Compared to Atorvastatin and Simvastatin

The ADVOCATE study directly compared the HDL-raising capacity of Advicor against leading statin monotherapies. Data revealed that Advicor produced a substantially greater increase in HDL cholesterol, a key reverse cholesterol transport parameter often poorly addressed by statins [1].

HDL Cholesterol Atorvastatin Simvastatin Cardioprotection

Higher Triglyceride-Lowering Capacity Versus Lovastatin Monotherapy

Phase III registration trials quantified the superiority of the Advicor combination over its statin component alone for lowering triglycerides (TG). The range of TG reduction achieved with Advicor far exceeded that observed with lovastatin monotherapy .

Triglycerides Lovastatin Combination Therapy Monotherapy

Effective Lipoprotein(a) Reduction Versus Lovastatin Monotherapy

Statins, including lovastatin, are not effective at lowering lipoprotein(a) [Lp(a)], an independent, genetically-determined risk factor for cardiovascular disease. Data from the FDA label confirms that Advicor provides a consistent Lp(a)-lowering effect that is absent with lovastatin monotherapy [1].

Lipoprotein(a) Lp(a) Residual Cardiovascular Risk

Strategic Procurement Scenarios for Advicor Based on Quantified Differentiation


Managing Mixed Dyslipidemia with Low HDL Cholesterol

In patient populations where low HDL cholesterol and elevated triglycerides coexist with high LDL cholesterol, Advicor provides a quantifiable advantage. Evidence from the ADVOCATE trial shows that Advicor can raise HDL cholesterol by 19%, compared to a 3% increase with atorvastatin, while simultaneously causing a 42% reduction in LDL cholesterol [1]. This makes it a single-tablet procurement option for comprehensive lipid profile correction, replacing a common two-drug regimen of a statin plus niacin.

Addressing Elevated Lipoprotein(a) in Patients Already on a Statin

For patient cohorts with elevated lipoprotein(a), a causal risk factor for atherosclerotic cardiovascular disease, adding the combination product is a differentiated strategy. Lovastatin monotherapy has a neutral effect on Lp(a) with a 0% median change, whereas Advicor achieves a 22% reduction [2]. Procuring Advicor addresses a specific biomarker that is not modifiable by statin monotherapy.

Optimizing Tablet Burden and Pharmacokinetic Consistency

For procurement decisions focused on medication adherence and predictable drug exposure, the fixed-dose formulation is critical. A comparative bioavailability study confirmed that the single-tablet Advicor 1000/20 mg is bioequivalent to its separately administered components regarding HMG-CoA reductase inhibition (the key pharmacodynamic metric), while simplifying the regimen from multiple pills to one [3]. This supports formulary inclusion for the purpose of increasing adherence without compromising the combined lipid-altering effect.

Achieving Greater LDL Reduction than a Standard Simvastatin Starting Dose

For health systems where simvastatin is the first-line statin, Advicor offers a more powerful LDL-C lowering effect at a comparable starting dose. After 12 weeks of treatment, Advicor lowered LDL cholesterol by 42% versus 34% for simvastatin 20 mg, a statistically significant difference (p <0.001) [1]. This supports a clinical justification for choosing the combination product over standard simvastatin monotherapy in patients who require more substantial LDL-C lowering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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